molecular formula C20H20N2O5 B2491777 N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide CAS No. 904011-67-2

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide

Cat. No. B2491777
CAS RN: 904011-67-2
M. Wt: 368.389
InChI Key: PBDJUGINYNBVQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that carefully introduce functional groups into the molecule. For instance, the synthesis of related benzazepines and acetamides often involves cyclization reactions, N-acylation, and the use of dichlorosilanes or bromoacetaldehyde diethyl acetal as key reagents in the formation of heterocyclic structures (Lazareva et al., 2017). These methods provide a framework for constructing the benzoxazepin core and acetamide functionalities found in the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide" is characterized by their heterocyclic cores and functional group arrangements. X-ray crystallography and NMR spectroscopy are commonly used to determine the structure and confirm the identity of these molecules. For example, compounds with benzoxazepin rings have been structurally characterized to confirm their cyclic structures and substitution patterns (Bremner et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving similar molecules often include hydrolysis, methylation, and reactions with alcohols to form silanes or other derivatives. These reactions can alter the physical and chemical properties of the molecules, leading to different biological activities or material properties (Ikemoto et al., 2005).

Physical Properties Analysis

The physical properties of compounds like "N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide" include solubility, melting point, and crystal structure. These properties are influenced by the molecular structure and can be investigated through techniques such as melting point determination, solubility testing in various solvents, and crystallography.

Chemical Properties Analysis

The chemical properties of these compounds are determined by their functional groups and molecular structure. Reactivity, acidity/basicity, and stability under different conditions are key chemical properties. Studies on similar molecules have shown that the presence of acetamide, ether, and benzoxazepin groups can significantly influence the chemical behavior of the molecule, including its interactions with biological targets and reactivity in synthetic processes (Pecherer et al., 1972).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The research into compounds structurally related to N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide primarily focuses on their synthesis, characterization, and potential applications in various fields such as organic chemistry and medicinal chemistry. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, showcasing the compound's utility in creating new chemical structures with potential applications in materials science and pharmaceuticals (Lazareva et al., 2017).

Metabolic Studies

The compound's metabolic pathways have been explored in the context of chloroacetamide herbicides, indicating the broader chemical family's relevance in toxicology and environmental health studies. Comparative metabolism studies in human and rat liver microsomes show different metabolic pathways between species, highlighting the importance of understanding these mechanisms for safety and environmental impact assessments (Coleman et al., 2000).

Antimicrobial and Antitumor Activities

Research on derivatives of similar compounds has been directed towards evaluating their antimicrobial and antitumor activities. For example, studies on new coumarin derivatives, which share a related structural motif, have shown promising antioxidant activities. These investigations suggest potential therapeutic applications of these compounds against various diseases (Kadhum et al., 2011). Similarly, novel triazole derivatives were synthesized and showed good to moderate activities against test microorganisms, indicating the compound's relevance in designing new antimicrobial agents (Bektaş et al., 2010).

Enzyme Inhibitory Activities

The synthesis and evaluation of enzyme inhibitory activities of new compounds also constitute a significant area of research. By understanding the interaction of these compounds with specific enzymes, researchers can develop targeted therapies for diseases where enzyme malfunction plays a role. The exploration of compounds for their inhibition potential against enzymes like carbonic anhydrase and cholinesterases suggests the potential for discovering new treatments for conditions such as glaucoma and neurodegenerative diseases (Virk et al., 2018).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-1,4-benzoxazepin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-26-15-10-8-14(9-11-15)21-18(23)12-22-19(24)13(2)27-17-7-5-4-6-16(17)20(22)25/h4-11,13H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDJUGINYNBVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide

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